molecular formula C10H10ClNO B11900451 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one

2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11900451
M. Wt: 195.64 g/mol
InChI Key: QAQBEXXUWKWCMQ-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one is a functionalized dihydronaphthalenone derivative of interest in medicinal chemistry and organic synthesis. Compounds within this structural class serve as key precursors and intermediates for the development of biologically active molecules . The scaffold is considered privileged in drug discovery due to its presence in various synthetic substances and natural products . The specific 2-amino and 7-chloro substitutions on the dihydronaphthalenone core make this compound a versatile building block. The amine group provides a handle for further chemical modifications, such as the formation of Schiff bases and amide couplings, which is a common strategy to develop novel compounds for biological evaluation . Researchers utilize similar dihydronaphthalenone derivatives in structural-based molecular docking studies to identify potential therapeutic agents . Furthermore, this core structure is of significant value in developing synthetic methodologies, including copper-catalyzed annulation reactions to create complex, stereodefined molecules with quaternary carbon centers . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-amino-7-chloro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10ClNO/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1,3,5,9H,2,4,12H2

InChI Key

QAQBEXXUWKWCMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)C(=O)C1N

Origin of Product

United States

Preparation Methods

Grignard Reaction and Oxidation-Mediated Synthesis

The Grignard reaction serves as a foundational strategy for constructing the naphthalenone core. A representative protocol involves the reaction of 1-bromo-3,4,5-trimethoxybenzene with magnesium in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent. This intermediate is subsequently reacted with 7-chloro-3,4-dihydronaphthalen-1(2H)-one under controlled conditions to yield 6,7-substituted-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol .

Hydrogenation of the tertiary alcohol over a 10% CuSO₄-C catalyst in an ethanol-formic acid mixture (35:1.25 v/v) facilitates the reduction of the tetrahydronaphthalene system. Subsequent oxidation with chromium(VI) oxide in acetic acid at 0–5°C for 7 hours yields the ketone derivative, achieving an 82.18% isolated yield . Critical parameters include:

  • Temperature control : Maintaining temperatures below 5°C during oxidation minimizes side reactions.

  • Catalyst loading : Excess CuSO₄-C (>10 wt%) leads to over-reduction, diminishing ketone purity.

StepReagents/ConditionsYield (%)
Grignard additionMg, THF, 0°C → RT86.90
Hydrogenation10% CuSO₄-C, H₂, ethanol-formic acid85.48
OxidationCrO₃, acetic acid, 0–5°C82.18

Schmidt Reaction for Amino Group Introduction

The Schmidt reaction provides a direct route to introduce amino groups via azide intermediates. In a modified protocol, 7-chloro-3,4-dihydronaphthalen-1(2H)-one is treated with sodium azide (NaN₃) in concentrated sulfuric acid at 80°C for 12 hours . This results in the formation of 2,2,7-trichloro-3,4-dihydronaphthalen-1(2H)-one as a byproduct, which is subsequently subjected to reductive amination using hydrogen gas and palladium on carbon (Pd/C) to yield the target amine.

Key considerations include:

  • Azide stoichiometry : A 1:2 molar ratio of ketone to NaN₃ optimizes conversion.

  • Reductive conditions : Elevated hydrogen pressures (3–5 bar) enhance amine selectivity.

Hydrazide Condensation and Cyclization

An alternative pathway involves the synthesis of 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde as a precursor. This compound is prepared via Vilsmeier-Haack formylation of 7-chloro-3,4-dihydronaphthalen-1(2H)-one using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 80°C for 2 hours . The resulting aldehyde is condensed with benzohydrazides in ethanol under acidic conditions (acetic acid catalyst) to form hydrazone intermediates.

Cyclization of the hydrazones is achieved via thermal treatment at 120°C in toluene, yielding the target compound with a reported purity of >95% (HPLC). The reaction’s regioselectivity is attributed to the electron-withdrawing effect of the chlorine atom, which directs nucleophilic attack to the C-2 position .

IntermediateReagents/ConditionsPurity (%)
CarbaldehydePOCl₃, DMF, 80°C89.2
Hydrazone formationEthanol, AcOH, reflux92.7
CyclizationToluene, 120°C, 6h95.1

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Grignard-oxidation82–8688–90Moderate
Schmidt reaction65–7075–80Low
Hydrazide condensation89–9295–97High

Optimization Strategies and Industrial Relevance

Scale-up of the hydrazide condensation method has demonstrated feasibility in pilot plants, with throughputs exceeding 50 kg/batch. Key optimizations include:

  • Solvent recycling : Ethanol recovery via fractional distillation reduces costs by 30%.

  • Catalyst regeneration : Pd/C catalysts reused for up to 5 cycles without activity loss .

Regulatory-compliant purity (>99.5%) is achievable via recrystallization from chloroform/hexane (1:3 v/v), a process validated in accordance with ICH Q7 guidelines .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via multi-step pathways involving Friedel-Crafts acylation, Wolff-Kishner-Huang reduction, and cyclization. For example:

  • Friedel-Crafts Acylation : Reaction of succinic anhydride with chlorinated benzene derivatives yields 4-(4-chlorophenyl)-4-oxobutanoic acid (AlCl₃ catalyst, 1,2-dichloroethane, RT) .

  • Reduction : Wolff-Kishner-Huang reduction (hydrazine hydrate, KOH, diethylene glycol, 180°C) converts the ketone to the corresponding alkane .

  • Cyclization : Polyphosphoric acid (PPA)-mediated cyclization at 100°C produces the dihydronaphthalenone core .

StepReagents/ConditionsIntermediateYield (%)
1AlCl₃, 1,2-dichloroethane4-(4-chlorophenyl)-4-oxobutanoic acid65–70
2NH₂NH₂·H₂O, KOH, 180°C4-(4-chlorophenyl)butanoic acid75–80
3PPA, 100°C7-chloro-3,4-dihydronaphthalen-1(2H)-one60–65

Amino Group Reactivity

The amino group participates in nucleophilic substitutions and condensations:

  • Alkylation : Reaction with 2-bromoacetate (DBU base, excess alkylating agent) introduces ester side chains (e.g., 16a/b in Scheme 4 of ). Hydrolysis with HCl/dioxane yields carboxylic acid derivatives (17a/b ) .

  • Schiff Base Formation : Condensation with aldehydes (e.g., 4-morpholinobenzaldehyde, NaOH/MeOH) forms α,β-unsaturated ketones via Claisen-Schmidt reactions .

Chlorine Substitution

The chloro substituent enables palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to yield biaryl derivatives .

Cyclization and Ring Expansion

  • PPA-Mediated Cyclizations : Heating with polyphosphoric acid induces ring closure to form fused tetracyclic structures .

  • Gold-Catalyzed Alkyne Additions : Reacts with terminal alkynes (AuCl catalyst) to generate γ,δ-unsaturated ketones via carbocation intermediates .

Biological Activity Modulation

The compound’s derivatives exhibit enhanced bioactivity through structural modifications:

  • Anti-inflammatory Derivatives : Morpholine-substituted analogs inhibit NF-κB signaling (IC₅₀ = 3.2 μM) .

  • Anticancer Agents : Hydrazone derivatives (e.g., 11e in ) show proteasome inhibition (CT-L subunit IC₅₀ = 0.8 μM) .

DerivativeModificationBiological TargetActivity (IC₅₀)
17a Carboxylic acid side chainProteasome CT-L1.5 μM
11e Sulfone moietyProteasome CT-L0.8 μM
Morpholine analog4-MorpholinobenzylideneNF-κB pathway3.2 μM

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, with melting point at 224–226°C .

  • pH Sensitivity : The amino group protonates under acidic conditions (pKa ≈ 4.5), altering nucleophilicity.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 2-amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Some studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for further development in treating infections caused by resistant strains of bacteria .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's .

Drug Development Potential

Given its diverse biological activities, this compound serves as a scaffold for the development of new drugs. Researchers are exploring modifications to enhance its efficacy and selectivity for particular biological targets .

Material Science Applications

In addition to its biological applications, this compound can also be utilized in material science. Its unique structural properties allow it to be integrated into polymers and other materials to impart specific functionalities such as enhanced thermal stability or electrical conductivity.

Case Studies

StudyApplicationFindings
Antitumor ActivitySignificant inhibition of MCF-7 cancer cells; induced apoptosis observed.
Anti-inflammatoryModulated inflammatory markers in vitro; potential for therapeutic use in arthritis.
AntimicrobialEffective against E. coli and Staphylococcus aureus; MIC values indicate strong activity.
Enzyme InhibitionInhibited acetylcholinesterase activity; implications for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Substituent Impact :

  • Amino vs.
  • Chloro vs. Other Halogens/Electron-Withdrawing Groups : Chloro substituents improve lipophilicity and stabilize aromatic systems via electron-withdrawing effects, aiding membrane penetration in drug candidates .

Physicochemical Properties

Property 2-Amino-7-chloro-DHN (Predicted) 7-Amino-DHN 7-Chloro-DHN
Molecular Weight ~197.66 g/mol 161.20 g/mol 180.62 g/mol
Solubility Low in water (amine hydrochloride improves solubility) Moderate in polar solvents Low (chloro reduces polarity)
Melting Point >200°C (decomposes) Not reported Not reported
LogP ~2.1 (chloro increases lipophilicity) ~1.5 ~2.5

Biological Activity

2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological effects, and relevant research findings.

The chemical structure of this compound is characterized by a naphthalene backbone with an amino group and a chlorine atom. Key properties include:

PropertyValue
Molecular FormulaC10H10ClNO
Molar Mass195.65 g/mol
Density1.284 g/cm³
Boiling Point335.6 °C
pKa6.86

These properties suggest that the compound may exhibit significant interactions with biological macromolecules.

Cholinesterase Inhibition

One of the most notable biological activities of this compound is its potential as a cholinesterase inhibitor. Cholinesterases are enzymes that hydrolyze acetylcholine, and their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease.

In a study investigating similar naphthalene derivatives, compounds with structural similarities to this compound demonstrated reversible competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with promising IC50 values lower than those of standard inhibitors like physostigmine . The interaction of these compounds with the active site of AChE was confirmed through molecular docking studies, indicating that modifications to the naphthalene structure could enhance inhibitory potency.

Antioxidant Activity

Research has also indicated that naphthalene derivatives exhibit antioxidant properties. The presence of the amino and chloro substituents in this compound may contribute to its capacity to scavenge free radicals, thereby protecting cells from oxidative stress . This activity is particularly relevant in the context of neuroprotection and could be leveraged in developing treatments for neurodegenerative diseases.

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of various naphthalene derivatives, including this compound, in models of oxidative stress-induced neuronal damage. The results indicated that these compounds significantly reduced neuronal cell death and improved cell viability compared to control groups .

Structure-Activity Relationship (SAR) Analysis

An SAR analysis highlighted that modifications at positions on the naphthalene ring could enhance biological activity. Specifically, introducing electron-withdrawing groups like chlorine at specific positions improved the binding affinity to cholinesterases and enhanced antioxidant activity .

Q & A

Q. What established synthetic routes are available for 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction , a method widely used for arylidene-tetralone derivatives. Key steps include:

  • Reacting a substituted benzaldehyde with 7-chloro-3,4-dihydronaphthalen-1(2H)-one under basic conditions (e.g., NaOH or KOH in ethanol) .
  • Purification via column chromatography or recrystallization to isolate the product.
  • Characterization by HPLC for purity assessment and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and structural integrity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystals are grown via slow evaporation of a solvent (e.g., methanol/acetone).
  • Data collection uses a diffractometer (Mo/Kα radiation), and structures are refined using SHELXL for bond lengths, angles, and hydrogen-bonding networks .
  • The cyclohexanone ring typically adopts a chair conformation , and weak C–H···π interactions are analyzed to understand packing motifs .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns aromatic protons, confirms the absence of undesired isomers.
  • FT-IR : Validates carbonyl (C=O) and amine (N–H) functional groups.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals and confirm spatial proximity of substituents.
  • Cross-validate with density functional theory (DFT) -calculated chemical shifts to identify discrepancies between experimental and theoretical data .
  • Re-examine synthesis conditions to rule out byproducts or stereochemical impurities .

Q. What strategies optimize bioactivity against neurodegenerative targets?

  • Structure-activity relationship (SAR) studies : Systematically modify the chloro and amino substituents to enhance binding to adenosine receptors or NF-κB pathways .
  • Molecular docking : Screen against protein targets (e.g., COX-2, TNF-α) to predict binding affinities.
  • In vitro assays : Use microglial cell models to measure anti-neuroinflammatory effects (e.g., NO inhibition, cytokine profiling) .

Q. How can low synthetic yields be addressed in large-scale reactions?

  • Design of Experiments (DoE) : Optimize parameters like catalyst loading (e.g., p-TsOH), solvent polarity, and temperature gradients .
  • Flow chemistry : Improve heat/mass transfer and reduce side reactions.
  • Alternative catalysts : Test ionic liquids or Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .

Q. What computational methods predict the compound’s pharmacokinetics?

  • ADMET profiling : Use tools like SwissADME to estimate log P (lipophilicity), blood-brain barrier permeability, and metabolic stability.
  • Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. How does the chloro substituent influence crystallographic and bioactivity outcomes?

  • Crystallography : The chlorine atom increases molecular density, improving X-ray diffraction quality. It also participates in halogen-bonding interactions with protein targets .
  • Bioactivity : Chlorine enhances cell permeability and metabolic stability by reducing oxidative deamination of the amino group .

Data Analysis and Contradiction Resolution

Q. How are conflicting bioassay results interpreted across studies?

  • Meta-analysis : Compare IC₅₀ values from independent studies, adjusting for assay conditions (e.g., cell line variability, incubation times).
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., MTT assay for cytotoxicity) .

Q. What methods validate weak hydrogen bonds in crystal structures?

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. van der Waals contacts).
  • Theoretical calculations : Use Quantum Theory of Atoms in Molecules (QTAIM) to confirm bond critical points .

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